2-amino-3-(2,4,5-trimethoxyphenyl)propanoic Acid
Overview
Description
2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a phenyl ring substituted with three methoxy groups at the 2, 4, and 5 positions, and an amino group attached to the alpha carbon of the propanoic acid chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding nitrile through a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Formation of Amino Acid: The final step involves the Strecker synthesis, where the amine reacts with potassium cyanide and ammonium chloride to form the amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as tubulin and heat shock protein 90, leading to disruption of cellular processes.
Receptor Binding: It may bind to receptors like P-glycoprotein and platelet-derived growth factor receptor β, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid: Similar structure but different substitution pattern on the phenyl ring.
2-amino-3-(2,3,4-trimethoxyphenyl)propanoic acid: Another isomer with different methoxy group positions.
Uniqueness
2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers.
Properties
IUPAC Name |
2-amino-3-(2,4,5-trimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-16-9-6-11(18-3)10(17-2)5-7(9)4-8(13)12(14)15/h5-6,8H,4,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNVWGVLPKFPLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC(C(=O)O)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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